ラウリルスフィンゴシン

概要

説明

C12-セラミドは、N-ラウロイル-D-エリトロ-スフィンゴシンとしても知られており、さまざまな細胞プロセスにおいて重要な役割を果たす生物活性スフィンゴ脂質です。セラミドファミリーのメンバーであり、セラミドファミリーはスフィンゴシンと脂肪酸から構成される脂質分子です。 セラミドは細胞膜の必須成分であり、シグナル伝達、アポトーシス、細胞分化に関与しています .

科学的研究の応用

C12-Ceramide has numerous applications in scientific research:

作用機序

C12-セラミドは、さまざまな細胞経路を調節することにより、その効果を発揮します。それは、流動性や透過性などの膜特性に影響を与え、特定のエフェクタータンパク質と相互作用することができます。セラミドは、タンパク質ホスファターゼ2Aなどのタンパク質ホスファターゼを活性化し、タンパク質キナーゼB(AKT)などのタンパク質キナーゼを阻害することが知られています。 これらの相互作用は、アポトーシス、オートファジー、炎症の調節につながります .

生化学分析

Cellular Effects

Laurylsphingosine has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific biochemical context.

Molecular Mechanism

At the molecular level, Laurylsphingosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biochemical context.

Metabolic Pathways

Laurylsphingosine is involved in the ceramide biosynthetic process . It interacts with various enzymes and cofactors within this pathway. This could also include any effects on metabolic flux or metabolite levels.

準備方法

合成経路と反応条件

C12-セラミドは、いくつかの方法で合成できます。一般的なアプローチの1つは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、スフィンゴシンとラウリン酸(ドデカン酸)を縮合させることを含みます。 この反応は、通常、室温でジクロロメタンなどの有機溶媒中で実施されます .

工業的製造方法

C12-セラミドの工業的製造は、しばしばセラミドシンターゼを用いた酵素合成を含みます。これらの酵素は、スフィンゴシンと脂肪酸のアシル化を触媒し、高い特異性と効率でセラミドを生成します。 この方法は、穏やかな反応条件と高い収率のために、大規模生産に適しています .

化学反応の分析

反応の種類

C12-セラミドは、次のようなさまざまな化学反応を起こします。

酸化: セラミドは酸化されてセラミド-1-リン酸となり、これは細胞シグナル伝達に関与する生物活性脂質です.

一般的な試薬と条件

酸化: 過酸化水素などの酸化剤を穏やかな条件で使用します。

還元: 水素化ホウ素ナトリウムなどの還元剤を適切な溶媒中で使用します。

置換: ルイス酸などの触媒の存在下で、さまざまな求核剤を使用します。

生成される主な生成物

セラミド-1-リン酸: 酸化によって生成されます。

ジヒドロセラミド: 還元によって生成されます。

スフィンゴミエリンとグリコスフィンゴ脂質: 置換反応によって生成されます.

科学研究の用途

C12-セラミドは、科学研究において多くの用途があります。

類似化合物との比較

類似化合物

C16-セラミド: より長い脂肪酸鎖を持つ別のセラミドです。

C18-セラミド: C16-セラミドに似ていますが、さらに長い脂肪酸鎖を持っています。

ジヒドロセラミド: 異なる生物学的機能を持つセラミドの還元型です.

C12-セラミドの独自性

C12-セラミドは、その特定の脂肪酸鎖長が、その生物物理学的特性と生物学的機能に影響を与えるため、ユニークです。 それは、より長い鎖のセラミドと比較して、細胞シグナル伝達経路に異なる影響を与えることが示されており、セラミドの構造と機能の関係を研究するための貴重なツールとなっています .

生物活性

Laurylsphingosine, a sphingolipid derivative, has garnered attention for its biological activity, particularly in the context of cellular signaling, apoptosis, and lysosomal storage disorders such as Farber disease. This article examines the compound's biological mechanisms, its role in ceramide metabolism, and relevant research findings.

Overview of Laurylsphingosine

Laurylsphingosine (N-laurylsphingosine) is a long-chain sphingolipid that plays a crucial role in cellular processes. It is recognized for its potential therapeutic applications and its involvement in various biological functions, including cell signaling and apoptosis regulation.

Biological Functions and Mechanisms

- Ceramide Metabolism :

-

Apoptosis Regulation :

- Research indicates that ceramide accumulation, which can be influenced by laurylsphingosine metabolism, plays a significant role in apoptosis. Ceramide acts as a second messenger in apoptotic pathways, activating various protein phosphatases that lead to cell cycle arrest and programmed cell death .

-

Lysosomal Storage Disorders :

- In the context of Farber disease, characterized by acid ceramidase deficiency, laurylsphingosine levels are critical. The accumulation of ceramide due to deficient aCDase activity leads to various pathological manifestations including tissue infiltration by lipid-laden macrophages and inflammation .

Case Studies

-

Farber Disease Models :

A study utilizing acid ceramidase-deficient mice demonstrated that targeting upstream enzymes like acid sphingomyelinase could mitigate ceramide accumulation and improve survival rates in these models. This suggests that manipulating laurylsphingosine metabolism may offer therapeutic avenues for managing Farber disease . -

Enzymatic Activity Assays :

The development of fluorogenic substrates for assessing aCDase activity highlighted the specificity of laurylsphingosine as a substrate. Optimal conditions for enzymatic assays were established at pH 4.5, close to lysosomal pH, allowing for accurate diagnosis of Farber disease through monitoring laurylsphingosine hydrolysis .

Data Tables

特性

IUPAC Name |

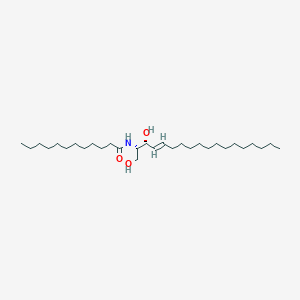

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFPPRPLRSPNIB-VARSQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304172 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74713-60-3 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Lauroylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is laurylsphingosine used to study Farber disease?

A1: Laurylsphingosine, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use laurylsphingosine in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down laurylsphingosine, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].

Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?

A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。